molecular formula C20H26N2O3S B3974797 N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide

N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B3974797
M. Wt: 374.5 g/mol
InChI Key: DJZWPMWOJCHJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide, also known as HPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. HPPB is a sulfonamide derivative that was first synthesized by researchers at the University of Utah in 2006. Since then, several studies have been conducted to investigate the properties and applications of HPPB.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide involves its interaction with the sigma-1 receptor. This compound has been shown to bind to the receptor with high affinity, leading to the modulation of its activity. This modulation can result in the activation or inhibition of downstream signaling pathways, depending on the specific cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cellular context in which it is used. In general, this compound has been shown to modulate several cellular processes, including calcium signaling, protein kinase activity, and gene expression. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for precise modulation of the receptor's activity, leading to more accurate and reproducible results. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental contexts.

Future Directions

There are several potential future directions for research on N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another potential direction is the investigation of this compound's effects on other cellular processes, such as inflammation and cell survival. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.

Scientific Research Applications

N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in several physiological processes, including neurotransmission, cell survival, and inflammation. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-17-9-11-18(12-10-17)22(16-19(23)15-21-13-5-6-14-21)26(24,25)20-7-3-2-4-8-20/h2-4,7-12,19,23H,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZWPMWOJCHJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(CN2CCCC2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.